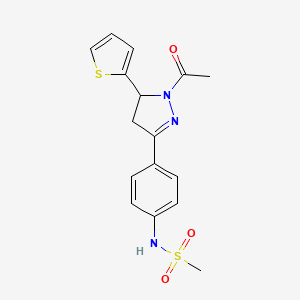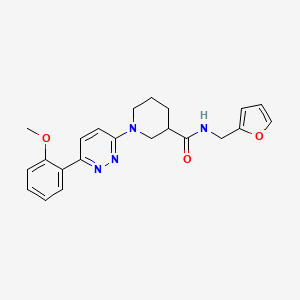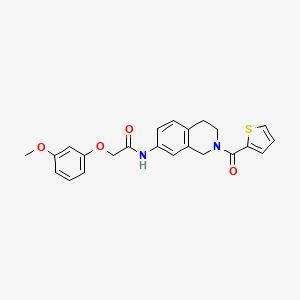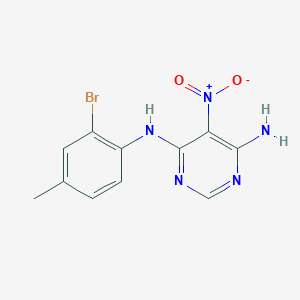
N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a pyrazole ring, a thiophene ring, a phenyl ring, and a methanesulfonamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. They can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazole derivatives generally have low toxicity and good bioavailability .Scientific Research Applications
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of various sulfonamide derivatives, highlighting their potential applications in medicinal chemistry. For instance, compounds exhibiting COX-2 inhibitory activity have been identified, emphasizing the importance of the methanesulfonamide group for enhancing biological activity (Singh et al., 2004).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule increases bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that the presence of a nitro group in the molecule can increase its antibacterial activity .
Future Directions
properties
IUPAC Name |
N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-4-3-9-23-16)10-14(17-19)12-5-7-13(8-6-12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCMNZZSTCNECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)


![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)


![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)
![7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)